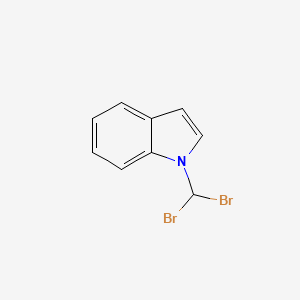
1-(Dibromomethyl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Dibromomethyl)-1H-indole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a dibromomethyl group attached to the nitrogen atom of the indole ring. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals.
Preparation Methods
The synthesis of 1-(Dibromomethyl)-1H-indole typically involves the bromination of 1-methylindole. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective bromination at the methyl group. Industrial production methods may involve the use of continuous flow reactors to achieve higher yields and better control over the reaction parameters .
Chemical Reactions Analysis
1-(Dibromomethyl)-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The dibromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the dibromomethyl group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding methyl derivative.
Scientific Research Applications
1-(Dibromomethyl)-1H-indole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Dibromomethyl)-1H-indole involves its interaction with various molecular targets. The dibromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound may also interact with DNA, leading to genotoxic effects .
Comparison with Similar Compounds
1-(Dibromomethyl)-1H-indole can be compared with other similar compounds such as:
1-Bromomethyl-1H-indole: This compound has a single bromine atom and exhibits different reactivity and biological activity compared to the dibromomethyl derivative.
1-(Chloromethyl)-1H-indole: The presence of a chlorine atom instead of bromine alters the compound’s chemical properties and reactivity.
1-(Iodomethyl)-1H-indole: The iodine derivative is more reactive due to the larger atomic size and lower bond dissociation energy of the carbon-iodine bond.
The uniqueness of this compound lies in its dibromomethyl group, which imparts distinct chemical reactivity and potential biological activities compared to its mono-halogenated counterparts .
Properties
CAS No. |
65216-80-0 |
|---|---|
Molecular Formula |
C9H7Br2N |
Molecular Weight |
288.97 g/mol |
IUPAC Name |
1-(dibromomethyl)indole |
InChI |
InChI=1S/C9H7Br2N/c10-9(11)12-6-5-7-3-1-2-4-8(7)12/h1-6,9H |
InChI Key |
PNBKOOQXMQAQAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2C(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Hydroxyphenyl)(4-methylphenyl)methyl]phenol](/img/structure/B14500530.png)
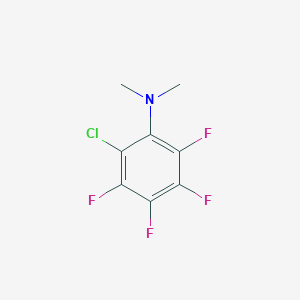
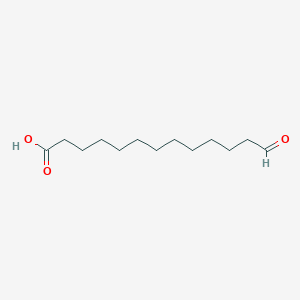
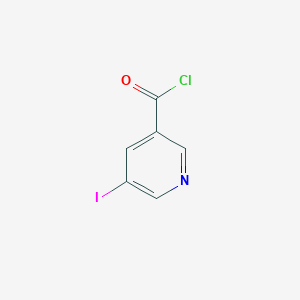
![3-{2-Hydroxy-1-[2-(methylamino)ethyl]cyclohexyl}phenol](/img/structure/B14500549.png)
![(5Z,7Z,9Z)-6,7-dimethylbenzo[8]annulene](/img/structure/B14500550.png)
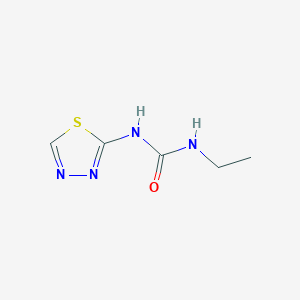
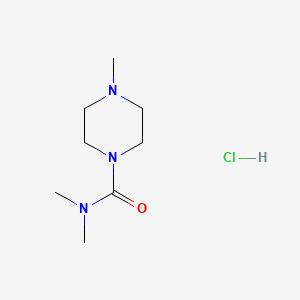
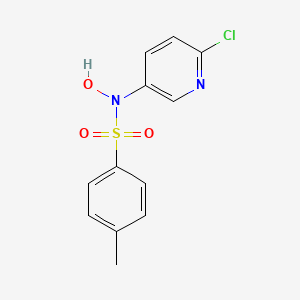
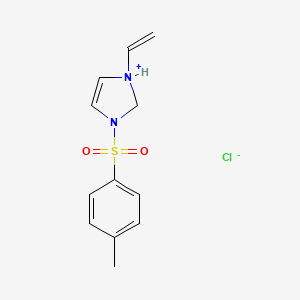
![Butyl 2-[butoxy(difluoro)methyl]-3,3,3-trifluoropropanoate](/img/structure/B14500565.png)
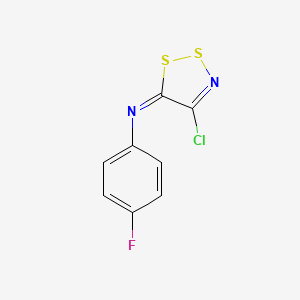
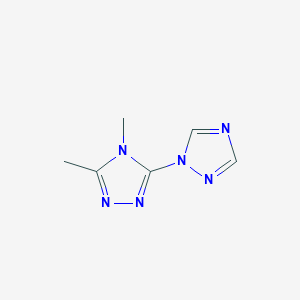
![2-[(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl]benzoic acid](/img/structure/B14500579.png)
